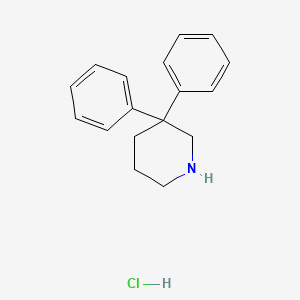

3,3-Diphenylpiperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,3-Diphenylpiperidine hydrochloride: is a chemical compound with the molecular formula C17H19N·HCl and a molecular weight of 273.81 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in research settings, particularly in the fields of chemistry and pharmacology .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenylpiperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of 3-aminopyridine or the cyclization of α-amino acids . Another approach involves the use of multi-enzyme cascades, which can convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis using the aforementioned routes. The use of biocatalytic methodologies has also been explored to enhance the efficiency and sustainability of the production process .

化学反応の分析

Types of Reactions: 3,3-Diphenylpiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution Reagents: These can include halogens, alkylating agents, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

科学的研究の応用

Pharmaceutical Development

3,3-Diphenylpiperidine hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its notable roles include:

- Analgesics and Anti-inflammatory Drugs : The compound is integral in developing drugs aimed at pain relief and inflammation reduction. For instance, derivatives of this compound have shown promise in preclinical trials for their analgesic effects .

- Antidepressants : Research indicates that 3,3-diphenylpiperidine derivatives exhibit antidepressant activity. In studies involving animal models, these compounds demonstrated significant effects on behaviors associated with depression .

Case Study: Antidepressant Activity

A study evaluated the antidepressant properties of 3,4-diphenylpiperidine derivatives, revealing that certain doses significantly reduced immobility in mice during forced swim tests. This suggests potential therapeutic applications in treating depression .

Neuroscience Research

In neuroscience, this compound is utilized to explore neurotransmitter systems. Its applications include:

- Understanding Depression and Anxiety : The compound aids in studying the pharmacological effects on serotonin pathways, which are crucial for mood regulation. It has been used to assess the impact of various treatments on anxiety-related behaviors in animal models .

- Neuroprotective Studies : The compound has been investigated for its neuroprotective properties against neurodegenerative diseases, showing potential benefits in preserving neuronal function under stress conditions.

Chemical Synthesis

As a building block in organic synthesis, this compound facilitates the creation of more complex molecules. Its utility includes:

- Synthesis of New Compounds : Chemists utilize this compound to develop new pharmaceuticals and agrochemicals by modifying its structure to yield diverse derivatives .

- Catalysis : It serves as a precursor for catalysts used in various chemical reactions, enhancing reaction efficiency and selectivity.

Material Science

In material science, the incorporation of this compound into polymers enhances material properties such as:

- Thermal Stability : The compound contributes to improving the thermal resistance of polymeric materials.

- Mechanical Strength : Its addition can enhance the mechanical properties of materials used in various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques. Its applications include:

- Quality Control : Used to ensure the accuracy and reliability of analytical methods across different industries.

- Chromatography : Serves as a standard for calibrating instruments and validating methods for analyzing other substances .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for analgesics and antidepressants | Significant behavioral changes in models |

| Neuroscience Research | Study of neurotransmitter systems | Potential neuroprotective effects |

| Chemical Synthesis | Building block for new compounds | Enhanced reaction efficiency |

| Material Science | Improved thermal stability | Enhanced mechanical properties |

| Analytical Chemistry | Standard reference material | Ensures quality control |

作用機序

The mechanism of action of 3,3-Diphenylpiperidine hydrochloride involves its interaction with specific molecular targets. It is known to interact with receptors and enzymes in biological systems, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Piperidine: A basic six-membered ring structure with one nitrogen atom.

Diphenylpyraline: Another piperidine derivative with antihistamine properties.

Meperidine: A synthetic opiate agonist belonging to the phenylpiperidine class.

Uniqueness: 3,3-Diphenylpiperidine hydrochloride is unique due to its specific structure, which includes two phenyl groups attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

生物活性

3,3-Diphenylpiperidine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring substituted with two phenyl groups at the 3-position. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Neuropsychiatric Effects : Analogous compounds have been linked to neuropsychiatric effects including agitation and hallucinations. Studies indicate that these effects may arise from the compound's interaction with central nervous system receptors .

- Anticancer Activity : Some derivatives exhibit cytotoxicity against cancer cell lines. For instance, certain piperidine derivatives have shown promising results in inducing apoptosis in tumor cells, suggesting potential applications in cancer therapy .

In Vitro Studies

Recent studies have demonstrated that this compound can exhibit significant biological activity:

- Acetylcholinesterase Inhibition : In vitro assays indicated that related compounds could inhibit AChE with varying potency. For example, a derivative showed an IC50 value of 0.50 µM against electric eel AChE .

- Cytotoxicity Assays : Compounds similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines. One study reported enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Clinical Observations

Clinical reports have documented adverse effects associated with the use of piperidine derivatives:

- Toxicity Reports : Cases linked to related compounds such as desoxypipradrol revealed symptoms including severe agitation and prolonged neuropsychiatric features lasting several days post-ingestion. These observations underscore the need for caution regarding the use of such compounds .

Data Table: Overview of Biological Activities

特性

IUPAC Name |

3,3-diphenylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N.ClH/c1-3-8-15(9-4-1)17(12-7-13-18-14-17)16-10-5-2-6-11-16;/h1-6,8-11,18H,7,12-14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUKAYBAYQSEQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。